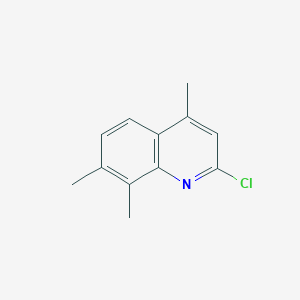

2-Chloro-4,7,8-trimethylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,7,8-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-7-4-5-10-8(2)6-11(13)14-12(10)9(7)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCHOKMWJQRQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649706 | |

| Record name | 2-Chloro-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950037-24-8 | |

| Record name | 2-Chloro-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4,7,8-trimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Chloro-4,7,8-trimethylquinoline, a substituted quinoline of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide amalgamates computational predictions with established experimental protocols for analogous compounds. This document is intended to serve as a foundational resource, offering insights into its molecular characteristics, methodologies for its empirical study, and a discussion of its potential biological significance based on the broader class of substituted quinolines.

Physicochemical Properties

The physicochemical parameters of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for biological activity. The following tables summarize the available quantitative data for this compound.

General and Computational Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClN | [1][2] |

| Molecular Weight | 205.68 g/mol | [1][2] |

| CAS Number | 950037-24-8 | [1] |

| Topological Polar Surface Area | 12.9 Ų | [2] |

| Predicted pKa | 1.71 ± 0.50 | [3] |

| Computed XLogP3-AA | 4.2 | [2] |

Experimental Properties (Predicted/Analogous Data)

| Property | Predicted/Analogous Value | Source/Note |

| Melting Point | Not available | Experimental determination is recommended. |

| Boiling Point | Not available | Experimental determination is recommended. |

| Solubility | Sparingly soluble in water; likely soluble in organic solvents like DMSO, ethanol, and chloroform. | Based on the general solubility of similar heterocyclic compounds. |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of novel compounds. The following sections outline standardized protocols that can be applied to this compound.

Synthesis of this compound

The synthesis of 2-chloro-substituted quinolines can be achieved through various established methods. A generalized workflow is presented below. One common approach involves the Vilsmeier-Haack reaction of an appropriate acetanilide, followed by cyclization and chlorination.

Determination of Physicochemical Properties

The following diagram outlines a general workflow for the experimental determination of key physicochemical properties.

2.2.1. Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

2.2.2. Boiling Point Determination (Micro-distillation Method)

-

Apparatus Setup: A small quantity of the compound is placed in a micro-distillation apparatus.

-

Heating: The sample is heated gently in a suitable heating bath.

-

Equilibrium: The temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, indicating a stable equilibrium between the liquid and vapor phases.

2.2.3. Solubility Determination (Shake-Flask Method)

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

2.2.4. pKa Determination (Potentiometric Titration)

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

2.2.5. logP Determination (Shake-Flask Method)

-

Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activities

While no specific biological activity data for this compound has been found in the reviewed literature, the quinoline scaffold is a well-established pharmacophore in numerous therapeutic agents. The presence of a chlorine atom and methyl groups can significantly influence the biological profile of the molecule.

-

Anticancer Activity: Many substituted quinolines exhibit potent anticancer properties by targeting various cellular pathways. For instance, some derivatives act as tyrosine kinase inhibitors, which are crucial for cancer cell proliferation and survival. The lipophilicity imparted by the chloro and methyl groups may enhance cell membrane permeability, a desirable trait for cytotoxic agents.

-

Antimicrobial Activity: The quinoline core is central to the activity of several classes of antimicrobial agents, including the widely used fluoroquinolone antibiotics. These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. It is plausible that this compound or its derivatives could exhibit antimicrobial properties.

Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound. In vitro screening against various cancer cell lines and microbial strains would be a logical first step in this endeavor.

Conclusion

This technical guide has consolidated the available physicochemical information for this compound and provided standardized experimental protocols for the determination of its key properties. While a comprehensive experimental dataset for this specific molecule is yet to be established, the provided computational data and methodologies offer a solid foundation for future research. The structural similarity of this compound to known bioactive quinolines suggests its potential as a scaffold in drug discovery, particularly in the areas of oncology and infectious diseases. The systematic experimental characterization outlined herein is an essential next step toward realizing this potential.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-4,7,8-trimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated molecular structure and conformation of 2-Chloro-4,7,8-trimethylquinoline. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document leverages data from structurally similar quinoline derivatives to infer its properties. Detailed experimental protocols for elucidation of its three-dimensional structure, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are provided. Furthermore, a general workflow for the structural characterization of novel quinoline compounds is presented. This guide serves as a foundational resource for researchers interested in the chemical and physical properties of this compound and its potential applications in medicinal chemistry and materials science.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with a wide range of biological activities. Their applications in drug development are extensive, with quinoline-based compounds exhibiting antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The substituent pattern on the quinoline ring system plays a crucial role in modulating the pharmacological and physicochemical properties of these molecules.

This compound is a substituted quinoline with the chemical formula C₁₂H₁₂ClN.[1] While this compound is commercially available, a thorough search of the scientific literature reveals a notable absence of detailed studies on its molecular structure and conformation. Understanding the three-dimensional arrangement of a molecule is paramount for predicting its reactivity, intermolecular interactions, and biological activity. This guide aims to bridge this knowledge gap by providing a detailed theoretical and practical framework for the structural elucidation of this compound.

Predicted Molecular Structure and Conformation

Based on the fundamental principles of organic chemistry and the known structures of related quinoline derivatives, the molecular structure of this compound is predicted to be largely planar due to the aromatic nature of the quinoline core. The chlorine atom at the 2-position and the methyl groups at the 4, 7, and 8-positions will influence the electronic distribution and steric profile of the molecule.

The quinoline ring system itself is a rigid bicyclic aromatic structure. The primary conformational flexibility would arise from the rotation of the methyl groups. However, at room temperature, the rotation of these methyl groups is expected to be rapid on the NMR timescale. The steric hindrance between the methyl group at the 8-position and the nitrogen atom at the 1-position may introduce some minor out-of-plane distortion to the quinoline ring, a phenomenon that has been observed in other 8-substituted quinolines.

To provide a more quantitative insight, we present crystallographic data for a closely related compound, 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline . This data can serve as a valuable reference for predicting the bond lengths and angles in this compound.

Tabulated Crystallographic Data of a Structurally Similar Compound

The following table summarizes the key crystallographic parameters for 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. It is important to note that these values are for a related compound and should be used as an approximation for this compound.

| Parameter | Value |

| Compound Name | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline |

| Chemical Formula | C₁₂H₁₂ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.4492 (12) |

| b (Å) | 4.6271 (2) |

| c (Å) | 14.3773 (7) |

| α (°) | 90 |

| β (°) | 113.297 (7) |

| γ (°) | 90 |

| Volume (ų) | 1066.17 (10) |

Data obtained from a study on a related quinoline derivative.

Experimental Protocols for Structural Elucidation

To definitively determine the molecular structure and conformation of this compound, a combination of spectroscopic and crystallographic techniques is essential. The following sections provide detailed methodologies for these key experiments.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most accurate and unambiguous determination of the three-dimensional structure of a molecule in the solid state.

Protocol:

-

Crystal Growth:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture of solvents) to prepare a saturated or near-saturated solution.

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality for diffraction.

-

-

Data Collection:

-

Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.

-

Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms and the connectivity within a molecule in solution.

Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

-

-

1D NMR (¹H and ¹³C):

-

Acquire a ¹H NMR spectrum to identify the chemical shifts, coupling constants, and integration of the protons.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

Workflow for Structural Characterization

The following diagram illustrates a typical workflow for the comprehensive structural elucidation of a novel quinoline derivative like this compound.

Caption: A generalized workflow for the structural elucidation of a novel quinoline derivative.

Conclusion

While direct experimental data on the molecular structure and conformation of this compound is not currently available in the public domain, this technical guide provides a robust framework for its characterization. By leveraging data from analogous structures and outlining detailed experimental protocols, researchers are equipped with the necessary tools to undertake a comprehensive structural analysis of this compound. The elucidation of its three-dimensional structure will be a critical step in understanding its chemical properties and unlocking its potential in various scientific and industrial applications.

References

Spectroscopic Profile of 2-Chloro-4,7,8-trimethylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-chloro-4,7,8-trimethylquinoline. Due to a lack of publicly available experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related quinoline derivatives and established spectroscopic principles. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the empirical analysis of this compound. This guide is intended to serve as a foundational resource for the characterization and utilization of this compound in research and development.

Introduction

This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The unique substitution pattern of a chloro group at the 2-position and methyl groups at the 4, 7, and 8-positions is expected to confer distinct chemical and physical properties, influencing its potential biological activity and application in drug development. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this molecule. This document aims to fill the current data gap by providing a detailed predicted spectroscopic profile and standardized methodologies for its experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 2-chloroquinolines and various methylated quinoline derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.2 - 7.4 | Singlet | - |

| H-5 | ~7.6 - 7.8 | Doublet | ~8.0 - 9.0 |

| H-6 | ~7.3 - 7.5 | Doublet | ~8.0 - 9.0 |

| 4-CH₃ | ~2.5 - 2.7 | Singlet | - |

| 7-CH₃ | ~2.4 - 2.6 | Singlet | - |

| 8-CH₃ | ~2.6 - 2.8 | Singlet | - |

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 152 |

| C-3 | ~122 - 124 |

| C-4 | ~145 - 147 |

| C-4a | ~147 - 149 |

| C-5 | ~125 - 127 |

| C-6 | ~128 - 130 |

| C-7 | ~138 - 140 |

| C-8 | ~130 - 132 |

| C-8a | ~146 - 148 |

| 4-CH₃ | ~18 - 20 |

| 7-CH₃ | ~16 - 18 |

| 8-CH₃ | ~14 - 16 |

Predicted in CDCl₃ at 100 MHz.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3050 - 3150 | Medium |

| C-H stretching (methyl) | 2850 - 3000 | Medium |

| C=N stretching (quinoline) | 1600 - 1620 | Strong |

| C=C stretching (aromatic) | 1450 - 1580 | Medium-Strong |

| C-Cl stretching | 700 - 800 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ | 205 | High |

| [M+2]⁺ | 207 | ~33% of [M]⁺ |

| [M-CH₃]⁺ | 190 | Medium |

| [M-Cl]⁺ | 170 | Medium |

Molecular Formula: C₁₂H₁₂ClN, Molecular Weight: 205.68 g/mol .[1][2]

Experimental Protocols

The following sections provide detailed, generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Synthesis (General Approach)

NMR Spectroscopy

-

Weigh approximately 10-20 mg of the purified solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

¹H NMR:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse program.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan with a clean, empty salt plate for correction.

Mass Spectrometry (MS)

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

-

Use a standard electron ionization energy of 70 eV.

-

Acquire the mass spectrum over a mass range of m/z 50-500.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this technical guide provides a robust predicted spectroscopic profile and detailed experimental protocols to facilitate its empirical characterization. The presented data and methodologies offer a valuable resource for researchers and scientists engaged in the synthesis, identification, and application of this and related quinoline derivatives. The generation and publication of empirical data are strongly encouraged to validate and refine the predictions outlined in this guide.

References

- 1. This compound | C12H12ClN | CID 25528752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Chloro-4,7,8-trimethylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4,7,8-trimethylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines the expected solubility profile based on the known behavior of structurally similar quinoline derivatives. Furthermore, it furnishes detailed experimental protocols for the precise determination of its solubility in various organic solvents, catering to the needs of researchers in drug discovery and chemical synthesis. This guide includes standardized methodologies for gravimetric and spectroscopic analysis, alongside illustrative workflows to ensure accurate and reproducible results.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₁₂H₁₂ClN.[1] Its structure, featuring a quinoline core with chloro and methyl substitutions, suggests a predominantly nonpolar character, which is a key determinant of its solubility in organic solvents. Quinoline and its derivatives are known for their broad range of biological activities and applications as scaffolds in drug design.[2] The solubility of such compounds is a critical parameter, influencing their bioavailability, reaction kinetics, and suitability for various formulation and analytical techniques.

Generally, quinoline is slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[3] The introduction of a chlorine atom and three methyl groups to the quinoline structure is expected to decrease its polarity further, thereby enhancing its solubility in nonpolar organic solvents and reducing its affinity for polar solvents like water.

Expected Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Benzene | High | The aromatic quinoline core and lipophilic methyl and chloro substituents favor interactions with nonpolar solvents through van der Waals forces and π-π stacking. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar C-Cl bond and the nitrogen atom in the quinoline ring, facilitating dissolution. |

| Polar Protic Solvents | Ethanol, Methanol, Water | Low to Moderate | The ability to act as hydrogen bond acceptors (via the nitrogen atom) may allow for some solubility, but the overall nonpolar nature of the molecule will limit this. Solubility in water is expected to be very low. |

Quantitative Solubility Data (Hypothetical)

To illustrate how experimentally determined data would be presented, the following table provides a template for recording the quantitative solubility of this compound. Researchers are encouraged to populate this table with their own experimental findings.

Table 2: Quantitative Solubility of this compound at 25°C (Template for Experimental Data)

| Solvent | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Solubility (g/L) | Solubility (mol/L) |

| e.g., Toluene | 92.14 | 2.38 | [Experimental Data] | [Experimental Data] |

| e.g., Acetone | 58.08 | 20.7 | [Experimental Data] | [Experimental Data] |

| e.g., Ethanol | 46.07 | 24.55 | [Experimental Data] | [Experimental Data] |

| e.g., Methanol | 32.04 | 32.7 | [Experimental Data] | [Experimental Data] |

| e.g., Dichloromethane | 84.93 | 9.08 | [Experimental Data] | [Experimental Data] |

| e.g., Dimethyl Sulfoxide (DMSO) | 78.13 | 46.6 | [Experimental Data] | [Experimental Data] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for research and development. The following are detailed protocols for two common and reliable methods for determining the solubility of solid organic compounds in organic solvents.

This method determines the equilibrium solubility by measuring the mass of the dissolved solute in a saturated solution.

4.1.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass syringes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

4.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. An excess of solid should be visible at the bottom of the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a glass syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). Alternatively, use a vacuum desiccator at room temperature.

-

Continue evaporation until a constant weight of the dried residue is achieved.

-

Accurately weigh the dish or vial containing the dried solute.

-

4.1.3. Calculation of Solubility

-

Mass of dissolved solute (m_solute): (Weight of dish + dried solute) - (Weight of empty dish)

-

Volume of solvent used (V_solvent): The volume of the aliquot taken (e.g., 2.0 mL).

-

Solubility (g/L): (m_solute / V_solvent) * 1000

Caption: Workflow for Gravimetric Solubility Determination.

This method is suitable for compounds with a chromophore and relies on Beer-Lambert's law to determine the concentration of the solute in a saturated solution.

4.2.1. Materials and Equipment

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing the saturated solution (as in the gravimetric method)

4.2.2. Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 to 1.3).

-

Filter the supernatant as described in step 2.2 of the gravimetric method.

-

Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

4.2.3. Calculation of Solubility

-

Determine the concentration of the diluted solution from the calibration curve.

-

Solubility (g/L or mol/L): (Concentration of diluted solution) * (Dilution factor)

Caption: Workflow for Spectroscopic Solubility Determination.

Logical Relationship of Solubility Factors

The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent.

Caption: Factors Influencing Compound Solubility.

Conclusion

While direct experimental data on the solubility of this compound remains to be published, its molecular structure provides a solid basis for predicting its behavior in various organic solvents. It is anticipated to exhibit good solubility in nonpolar and polar aprotic solvents, with limited solubility in polar protic media. For researchers requiring precise quantitative data, the detailed gravimetric and spectroscopic protocols provided in this guide offer robust and reliable methods for its determination. The successful application of this compound in future research will be significantly enhanced by a thorough understanding of its solubility profile.

References

Stability and Storage of 2-Chloro-4,7,8-trimethylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-4,7,8-trimethylquinoline. Due to the limited availability of specific stability data for this compound, this guide integrates information from analogous structures and established principles of chemical stability testing to offer a robust framework for its handling and evaluation.

Summary of Storage Conditions and Stability Profile

Based on information from chemical suppliers, this compound is a solid at ambient temperatures. The primary recommended storage conditions are designed to mitigate potential degradation from atmospheric moisture and light. While specific quantitative data on degradation rates are not publicly available, the general recommendations provide a clear directive for maintaining the compound's integrity.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | Avoids potential degradation from excessive heat. |

| Atmosphere | Sealed in a dry environment | The chloroquinoline moiety can be susceptible to hydrolysis. |

| Light | Store in a dark place | Quinolines and halogenated aromatic compounds can be sensitive to photodegradation. |

Potential Degradation Pathways

The chemical structure of this compound, featuring a chlorinated quinoline core with methyl substitutions, suggests several potential degradation pathways under stress conditions. These pathways are inferred from the known reactivity of chloroquinolines and related heterocyclic compounds.

-

Hydrolysis: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions, which would lead to the formation of 4,7,8-trimethylquinolin-2(1H)-one.

-

Photodegradation: Exposure to ultraviolet or visible light can induce cleavage of the carbon-chlorine bond, a common degradation pathway for chlorinated aromatic compounds. This can lead to the formation of radical species and subsequent secondary degradation products.

-

Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products, especially in the presence of oxidizing agents.

-

Thermal Degradation: While generally stable at room temperature, elevated temperatures can lead to decomposition. The presence of methyl groups might influence the thermal stability.

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies, based on established pharmaceutical guidelines, expose the compound to accelerated stress conditions to identify potential degradants and degradation pathways.

The following diagram outlines a general workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

Hydrolytic Stability

Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 0.1 mg/mL.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 0.1 mg/mL.

-

Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

-

Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and protect from light.

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify any degradation products.

Oxidative Stability

Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.

-

Oxidation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 0.1 mg/mL.

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Analysis: Analyze the samples directly using a validated HPLC-UV/MS method.

Photostability

Objective: To assess the degradation of this compound upon exposure to light.

Methodology:

-

Sample Preparation: Prepare solutions of the compound (e.g., 0.1 mg/mL) in a suitable solvent. Prepare a solid sample by spreading a thin layer on a petri dish.

-

Light Exposure: Expose the samples to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Control: Keep a parallel set of samples in the dark at the same temperature as a control.

-

Sampling: Analyze the samples after a defined exposure period.

-

Analysis: Analyze the solution samples directly. For the solid sample, dissolve a known amount in a suitable solvent before analysis by HPLC-UV/MS.

Thermal Stability

Objective: To investigate the effect of elevated temperature on the stability of this compound in the solid state.

Methodology:

-

Sample Preparation: Place a known amount of the solid compound in a suitable container.

-

Incubation: Store the sample in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

Sampling: Withdraw samples at specified time intervals (e.g., 1, 3, 7, and 14 days).

-

Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC-UV/MS to quantify any degradation.

Concluding Remarks

While specific stability data for this compound is not extensively documented, a comprehensive understanding of its potential liabilities can be established through the application of systematic forced degradation studies. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to assess the stability of this compound, identify potential degradants, and establish appropriate handling and storage procedures to ensure its quality and integrity throughout the research and development lifecycle. The inferred degradation pathways suggest that particular attention should be paid to protecting the compound from moisture and light.

The Pharmacological Potential of Substituted Trimethylquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of quinoline derivatives, substituted trimethylquinolines represent a class of compounds with significant, yet not fully explored, potential in drug discovery. This technical guide provides an in-depth overview of the known and potential biological activities of substituted trimethylquinolines, with a focus on their anticancer and antimicrobial properties. Drawing from the broader knowledge of substituted quinolines, this document aims to equip researchers with the necessary information to explore this promising chemical space.

Anticancer Activities of Substituted Quinolines: A Framework for Trimethylquinoline Research

Substituted quinolines have demonstrated a wide spectrum of anticancer activities, targeting various hallmarks of cancer. These activities are often attributed to the ability of the quinoline scaffold to intercalate with DNA, inhibit key enzymes involved in cell proliferation and survival, and induce apoptosis. While specific data on a wide range of substituted trimethylquinolines is still emerging, the extensive research on other quinoline derivatives provides a strong foundation for predicting their potential.

Cytotoxicity of Substituted Quinoline Derivatives

The cytotoxic potential of various substituted quinolines has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for a selection of substituted quinoline derivatives, providing a comparative landscape for future studies on trimethylquinolines. It is hypothesized that the introduction of methyl groups on the quinoline core, combined with various other substitutions, could modulate this cytotoxic activity.

| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylquinoline | 6-Bromo-2-(4-chlorophenyl)quinoline | HeLa (Cervical Cancer) | 8.3 | [1] |

| 2-Arylquinoline | 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate Cancer) | 31.37 | [1] |

| Quinoline-Chalcone Hybrid | Compound 9i | A549 (Lung Cancer) | 1.91 | [2] |

| Quinoline-Chalcone Hybrid | Compound 9j | K-562 (Leukemia) | 5.29 | [2] |

| Quinoxaline Derivative | Compound 5 | HeLa (Cervical Cancer) | 0.126 | [3] |

| Quinoxaline Derivative | Compound 11 | HCT116 (Colon Cancer) | 2.5 | [3] |

| Dihydrazone Derivative | Compound 3b | MCF-7 (Breast Cancer) | 7.016 | [4] |

| Dihydrazone Derivative | Compound 3c | BGC-823 (Gastric Cancer) | 7.05 | [4] |

Mechanism of Action: Targeting Key Signaling Pathways

A significant body of research indicates that the anticancer effects of many quinoline derivatives are mediated through the inhibition of critical signaling pathways that are often dysregulated in cancer. One of the most important of these is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.

Several quinoline derivatives have been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, leading to cell cycle arrest and apoptosis. It is plausible that substituted trimethylquinolines could also exert their anticancer effects through this mechanism.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by quinoline derivatives.

Antimicrobial Activities of Substituted Quinolines: A Promising Avenue for Trimethylquinolines

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Quinoline derivatives, particularly fluoroquinolones, have been a mainstay in antibacterial therapy for decades. While resistance to existing quinolones is a growing concern, the quinoline scaffold remains a valuable template for the design of new antimicrobial compounds.

In Vitro Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table presents MIC values for various substituted quinoline derivatives against a range of bacterial and fungal strains. These data suggest that appropriate substitution patterns on the trimethylquinoline core could lead to potent antimicrobial agents.

| Compound Class | Specific Compound Example | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based Hybrid | Compound 7b | Staphylococcus aureus | 2 | [5] |

| Quinoline-based Hybrid | Compound 7b | Mycobacterium tuberculosis H37Rv | 10 | [5] |

| Quinolone Hybrid | Compound 5d | Staphylococcus aureus | 0.125 | |

| Quinolone Hybrid | Compound 5d | Escherichia coli | 8 | |

| Quinoxaline Derivative | Compound 2d | Escherichia coli | 8 | [1] |

| Quinoxaline Derivative | Compound 3c | Bacillus subtilis | 16 | [1] |

| 2-Quinolone-1,2,3-triazole | Compound 3a6 | Escherichia coli | 0.00975 | [6] |

| 2-Quinolone-1,2,3-triazole | Compound 3b4 | Bacillus subtilis | 0.00975 | [6] |

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state that leads to double-strand DNA breaks and ultimately cell death. It is highly probable that novel substituted trimethylquinolines could also target these essential bacterial enzymes.

The following diagram illustrates the mechanism of action of quinolone derivatives on bacterial DNA gyrase.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the literature for the evaluation of quinoline derivatives.

Synthesis of Substituted Quinolines

Several classical methods are employed for the synthesis of the quinoline scaffold, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones.[7]

General Procedure for the Synthesis of 2-Methyl-4-hydroxyquinoline:

This procedure is a modification of the Conrad-Limpach synthesis.[3]

-

Reaction Setup: In a 500-mL three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, place 150 mL of a high-boiling point solvent such as Dowtherm.

-

Addition of Reactant: Heat the solvent to reflux with stirring and rapidly add ethyl β-anilinocrotonate (0.32 mole) through the dropping funnel.

-

Reaction: Continue stirring and refluxing for 10-15 minutes after the addition is complete. The ethanol formed during the condensation can be allowed to escape or collected.

-

Isolation of Crude Product: Allow the mixture to cool to room temperature, which should cause a yellow solid to separate. Add approximately 200 mL of petroleum ether and collect the solid by filtration. Wash the solid with petroleum ether.

-

Purification: After air drying, treat the crude product with activated carbon in boiling water. Filter the hot solution and allow it to cool to obtain white, needle-like crystals of 2-methyl-4-hydroxyquinoline.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][8]

Experimental Workflow:

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Conclusion and Future Directions

Substituted trimethylquinolines represent a promising, yet underexplored, area of medicinal chemistry. The extensive body of research on the broader class of quinoline derivatives strongly suggests that these compounds are likely to possess significant anticancer and antimicrobial activities. This guide has provided a comprehensive overview of the potential biological activities, mechanisms of action, and key experimental protocols to facilitate further investigation into this class of molecules.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of substituted trimethylquinolines. Structure-activity relationship (SAR) studies will be crucial in identifying the substitution patterns that optimize potency and selectivity for specific biological targets. Furthermore, in-depth mechanistic studies are needed to elucidate the precise molecular targets and signaling pathways affected by these compounds. The development of novel substituted trimethylquinolines holds the potential to yield new and effective therapeutic agents for the treatment of cancer and infectious diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

The Ascendant Role of 2-Chloroquinoline Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, the 2-chloroquinoline moiety has emerged as a particularly versatile and potent pharmacophore. The presence of the chlorine atom at the 2-position not only influences the electronic properties of the quinoline ring system but also provides a reactive handle for further synthetic modifications, enabling the creation of diverse molecular libraries for drug discovery. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of 2-chloroquinoline derivatives, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory research.

Synthetic Strategies: The Gateway to Diversity

The Vilsmeier-Haack reaction stands as a cornerstone in the synthesis of 2-chloroquinoline derivatives, particularly the highly versatile intermediate, 2-chloroquinoline-3-carbaldehyde.[1][2][3][4] This reaction typically involves the formylation of acetanilides using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6] The resulting 2-chloroquinoline-3-carbaldehyde serves as a key building block for a vast array of more complex molecules.[7][8][9]

Beyond the Vilsmeier-Haack reaction, other synthetic methodologies have been employed to generate substituted 2-chloroquinolines. These include regioselective synthesis from substituted 2,4-dichloroquinolines and novel syntheses from 2-vinylanilines.[10][11] The reactivity of the C2-chlorine atom allows for its facile displacement by various nucleophiles (O, N, S), enabling the introduction of a wide range of functional groups and the construction of fused heterocyclic systems.[3][12]

A generalized workflow for the synthesis and derivatization of 2-chloroquinolines for structure-activity relationship (SAR) studies is depicted below.

Anticancer Activity: A Prominent Therapeutic Avenue

2-Chloroquinoline derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of human cancer cell lines.[13][14][15] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[15][16]

Curcumin-inspired 2-chloroquinoline analogues have been synthesized and evaluated, with some compounds exhibiting promising cytotoxicity against prostate (PC-3, DU-145), lung (NCI-H460), and breast (4T1) cancer cell lines.[15] For instance, one of the most active analogues demonstrated an IC₅₀ of 3.12 µM against PC-3 cells and was found to induce G2/M cell cycle arrest and apoptosis.[15] Another study on rhodanine derivatives bearing 2-chloroquinoline scaffolds identified compounds with potent activity against gastric (HGC), breast (MCF-7), and prostate (DU-145) cancer cell lines.[13]

The following table summarizes the in vitro cytotoxic activity of representative 2-chloroquinoline derivatives.

| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6c | Curcumin-inspired analogue | PC-3 (Prostate) | 3.12 ± 0.11 | [15] |

| 9d | Curcumin-inspired analogue | PC-3 (Prostate) | - | [15] |

| 15 | Rhodanine derivative | HGC (Gastric) | - | [13] |

| 15 | Rhodanine derivative | MCF-7 (Breast) | - | [13] |

| 15 | Rhodanine derivative | DU-145 (Prostate) | - | [13] |

| 39 | Rhodanine derivative | MNK-74 | - | [13] |

| 1a | 2-(2-(4-H-piperazin-1-yl)ethyl)quinoline | A549 (Lung) | 15.2 ± 1.3 | [17] |

| 1a | 2-(2-(4-H-piperazin-1-yl)ethyl)quinoline | HCT116 (Colon) | 12.8 ± 1.1 | [17] |

| 1a | 2-(2-(4-H-piperazin-1-yl)ethyl)quinoline | MCF-7 (Breast) | 18.5 ± 1.9 | [17] |

| 1c | 2-(2-(4-phenyl-piperazin-1-yl)ethyl)quinoline | A549 (Lung) | 8.7 ± 0.7 | [17] |

| 1c | 2-(2-(4-phenyl-piperazin-1-yl)ethyl)quinoline | HCT116 (Colon) | 6.5 ± 0.5 | [17] |

| 1c | 2-(2-(4-phenyl-piperazin-1-yl)ethyl)quinoline | MCF-7 (Breast) | 9.2 ± 0.8 | [17] |

| 1d | 2-(2-(4-benzyl-piperazin-1-yl)ethyl)quinoline | A549 (Lung) | 5.4 ± 0.4 | [17] |

| 1d | 2-(2-(4-benzyl-piperazin-1-yl)ethyl)quinoline | HCT116 (Colon) | 4.1 ± 0.3 | [17] |

Note: A hyphen (-) indicates that the compound was reported as potent, but the specific IC₅₀ value was not provided in the abstract.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 8,000 cells per well and allowed to attach overnight at 37°C in a 5% CO₂ incubator.[12][17]

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 1.56–200 µM).[12][17] A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a further 48 hours.[12][17]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[12][17]

-

Formazan Solubilization: The supernatant is removed, and the resulting purple formazan crystals are dissolved in 200 µL of DMSO.[12]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

The logical workflow of the MTT assay is illustrated in the following diagram.

Antimicrobial and Anti-inflammatory Potential

The 2-chloroquinoline scaffold is also a promising platform for the development of novel antimicrobial and anti-inflammatory agents.[1][5][18][19]

Antimicrobial Activity

Derivatives of 2-chloroquinoline have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[5][7][20] For instance, azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives have shown potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[5] Hydrazone derivatives of 2-chloroquinoline-3-carbaldehyde have also been reported to possess moderate to good antibacterial activity.[20] The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase.[21]

| Compound Class | Target Organism | Activity | Reference |

| Azetidin-2-one fused derivatives | S. aureus, E. coli, C. albicans | Potent | [5] |

| Hydrazone derivatives | Gram-positive & Gram-negative bacteria | Moderate to good | [20] |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli | Good (12.00 ± 0.00 mm inhibition zone) | [21] |

| 2,7-dichloroquinoline-3-carbonitrile | S. aureus, P. aeruginosa | Good (11.00 ± 0.03 mm inhibition zone) | [21] |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde | S. pyogenes | Good (11.00 ± 0.02 mm inhibition zone) | [21] |

Anti-inflammatory Activity

The anti-inflammatory properties of 2-chloroquinoline derivatives have also been investigated.[1][7] Palladium(II) complexes of Schiff bases derived from 2-chloroquinoline-3-carbaldehyde have been synthesized and shown to exhibit significant anti-inflammatory activity in carrageenan-induced paw edema in rats.[18] The maximum percentage of inhibition was observed at a dose of 200 mg/kg.[18] The anti-inflammatory effects of some quinoline derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes.[19]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-chloroquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[14][19] For instance, in a series of 2-(2-(4-substituted-piperazin-1-yl)ethyl)quinoline derivatives, the introduction of a benzyl group on the piperazine ring led to a significant increase in anticancer activity compared to an unsubstituted or methyl-substituted piperazine.[17] This highlights the importance of exploring the chemical space around the 2-chloroquinoline core to optimize therapeutic efficacy. 3D-QSAR studies on 2-chloroquinoline derivatives as antitubercular agents have also been conducted to identify key structural features relevant to their biological activity.[22]

Future Perspectives

The 2-chloroquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large and diverse compound libraries, which, when coupled with high-throughput screening, can accelerate the identification of new lead compounds. Future research in this area will likely focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives to better understand their therapeutic effects and potential side effects. The development of dual inhibitors, such as those targeting both SARS-CoV-2 MPro and PLPro, showcases an innovative approach.[12]

-

Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their in vivo efficacy and safety.

-

Exploration of New Therapeutic Areas: Investigating the potential of 2-chloroquinoline derivatives for treating other diseases, such as viral infections and neurodegenerative disorders.

References

- 1. newsama.com [newsama.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Curcumin inspired 2-chloro/phenoxy quinoline analogues: Synthesis and biological evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Effects on anti-inflammatory, DNA binding and molecular docking properties of 2-chloroquinolin-3-yl-methylene-pyridine/pyrazole derivatives and their palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37 RV MTB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted Bioactivity of 2-Chloro-4,7,8-trimethylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted bioactivity of the novel compound 2-Chloro-4,7,8-trimethylquinoline. Due to the absence of direct experimental data for this specific molecule, this report leverages in silico predictions and extrapolations from structurally related quinoline derivatives. The quinoline scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines the predicted therapeutic potential of this compound, details relevant experimental protocols for its validation, and presents key signaling pathways and workflows through structured diagrams.

Introduction to the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have been successfully developed into therapeutic agents for a variety of diseases.[3] The versatility of the quinoline ring system allows for diverse substitutions, leading to a broad range of pharmacological effects.[2][3] Notably, quinoline-based drugs have demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] The introduction of various functional groups onto the quinoline core can significantly modulate the compound's biological activity.[2]

Predicted Bioactivity of this compound

Based on the known activities of structurally similar chloro- and methyl-substituted quinolines, this compound is predicted to exhibit several key bioactivities:

Anticancer Activity

Substituted quinolines are a significant class of anticancer agents that can induce cell death in cancer cells through various mechanisms.[1][4] The presence of a chlorine atom and methyl groups on the quinoline ring of the target compound suggests potential cytotoxic activity against various cancer cell lines.

Predicted Mechanisms of Action:

-

Tyrosine Kinase Inhibition: Many quinoline derivatives act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed in cancer cells.[1][5] By blocking the ATP-binding site of these kinases, these compounds can disrupt downstream signaling pathways crucial for cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Certain quinoline derivatives have been shown to interfere with microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.

-

Topoisomerase Inhibition: Some quinoline-chalcone hybrids have demonstrated the ability to inhibit topoisomerases, enzymes essential for DNA replication and repair.[6]

A proposed signaling pathway for the anticancer activity of this compound, focusing on the inhibition of the EGFR signaling cascade, is depicted below.

Antimicrobial Activity

Quinolines have a long-standing history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[3] The primary mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.[1] The structural features of this compound suggest it may possess antibacterial and antifungal properties.

In Silico Predictions

Computational methods are invaluable for predicting the bioactivity and pharmacokinetic properties of novel compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

While specific in silico studies for this compound are not publicly available, related quinoline derivatives have been analyzed for their ADMET properties.[7][8] These studies often predict good oral bioavailability and low toxicity for well-designed quinoline compounds. A summary of predicted ADMET properties for a representative quinoline derivative is presented in the table below.

| Property | Predicted Value | Significance |

| Molecular Weight | ~205.68 g/mol | Adherence to Lipinski's Rule of Five |

| LogP | 2.0 - 4.0 | Good membrane permeability |

| H-bond Donors | 0 | Favorable for oral absorption |

| H-bond Acceptors | 1 | Favorable for oral absorption |

| Topological Polar Surface Area (TPSA) | < 60 Ų | Good intestinal absorption and BBB penetration |

| Toxicity | Low to Moderate | Predicted low risk of adverse effects |

Note: These values are hypothetical and based on general characteristics of similar quinoline structures. Actual values for this compound would require specific computational modeling.

Experimental Protocols

To validate the predicted bioactivities of this compound, a series of in vitro experiments are necessary.

Anticancer Activity Assessment

MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[9]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO)

-

Sterile 96-well plates

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing various concentrations of the test compound.

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity Assessment

Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Materials:

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum

Procedure:

-

Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (known antimicrobial agent) and negative (medium with solvent) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Kinase Inhibition Assay

ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[10]

Materials:

-

Target kinase (e.g., EGFR)

-

Kinase substrate

-

ATP

-

Test compound

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Kinase buffer

-

384-well plates

Procedure:

-

In a 384-well plate, combine the kinase, substrate, and various concentrations of the test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for 30-60 minutes.

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction.

-

Measure the luminescence using a plate reader.

-

Plot the kinase activity against the compound concentration to determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jmpas.com [jmpas.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

In Silico Prediction of 2-Chloro-4,7,8-trimethylquinoline Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 2-Chloro-4,7,8-trimethylquinoline, a substituted quinoline derivative. Utilizing established computational methodologies, this document outlines the predicted physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. All quantitative data has been summarized in structured tables for clarity and comparative analysis. Detailed descriptions of the predictive methodologies and illustrative diagrams of the computational workflow are provided to offer a thorough understanding of the in silico evaluation process. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering foundational data for further investigation of this and similar chemical entities.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. The versatility of the quinoline scaffold allows for structural modifications that can modulate its biological and pharmacokinetic properties. In silico prediction of these properties has become an indispensable tool in modern drug discovery, enabling the early assessment of a compound's potential as a drug candidate and thereby reducing the time and cost associated with experimental screening.[1] This guide focuses on the in silico characterization of this compound, providing predicted data on its physicochemical characteristics and ADMET profile.

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. Key parameters such as molecular weight, lipophilicity (logP), solubility, and pKa were predicted for this compound. These predictions are based on computational models that analyze the molecule's structure. The canonical SMILES string for this compound, CC1=C(C2=C(C=C1)C(=CC(=N2)Cl)C)C, was used as the input for these predictions.

| Property | Predicted Value | Reference Tool |

| Molecular Formula | C12H12ClN | PubChem[2] |

| Molecular Weight | 205.68 g/mol | PubChem[2] |

| logP (Lipophilicity) | 4.15 | SwissADME |

| Water Solubility (logS) | -4.45 | SwissADME |

| Water Solubility | 3.55e-02 g/L | SwissADME |

| Aqueous Solubility | Moderately soluble | SwissADME |

| pKa (most basic) | 1.85 | pkCSM |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | SwissADME |

| Number of Rotatable Bonds | 0 | SwissADME |

| Number of Hydrogen Bond Acceptors | 1 | SwissADME |

| Number of Hydrogen Bond Donors | 0 | SwissADME |

In Silico ADMET Prediction

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico ADMET prediction provides early insights into a compound's likely behavior in the body.

Absorption

| Parameter | Prediction | Interpretation | Reference Tool |

| Human Intestinal Absorption (HIA) | 95.8% | Well-absorbed | pkCSM |

| Caco-2 Permeability (logPapp) | 0.99 | High | pkCSM |

| P-glycoprotein Substrate | No | Not likely to be subject to P-gp efflux | SwissADME |

Distribution

| Parameter | Prediction | Interpretation | Reference Tool |